methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate
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Overview
Description
Methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylbutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate typically involves the reaction of 4-methoxyaniline with a suitable acylating agent, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. The choice of solvents, reagents, and purification techniques also plays a significant role in the overall production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted products with varying functional groups.
Scientific Research Applications
Methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-hydroxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate
- Methyl (2Z)-2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbut-2-enoate
- Methyl (2Z)-2-[(4-nitrophenyl)amino]-4-oxo-4-phenylbut-2-enoate
Uniqueness
Methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl (Z)-2-(4-methoxyanilino)-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C18H17NO4/c1-22-15-10-8-14(9-11-15)19-16(18(21)23-2)12-17(20)13-6-4-3-5-7-13/h3-12,19H,1-2H3/b16-12- |
InChI Key |
IBUDLKNNFYJYFA-VBKFSLOCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=C\C(=O)C2=CC=CC=C2)/C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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